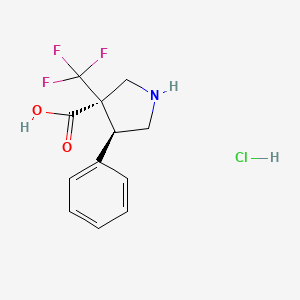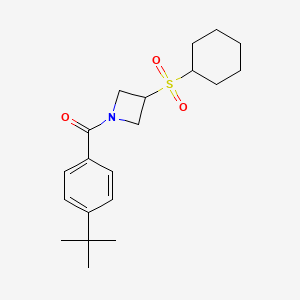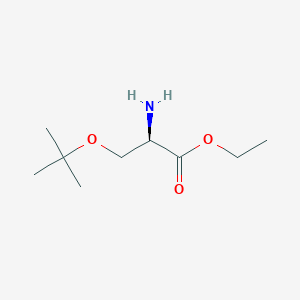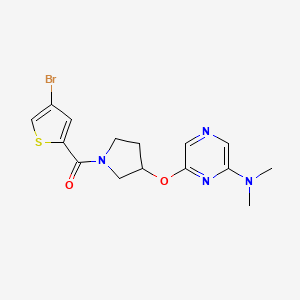![molecular formula C29H34N4OS B2835405 3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyridazine CAS No. 1185090-20-3](/img/structure/B2835405.png)
3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyridazine is a useful research compound. Its molecular formula is C29H34N4OS and its molecular weight is 486.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on similar compounds, such as the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, highlights the importance of crystal structure analysis in understanding molecular interactions and geometries. Such studies can provide essential insights into the compound's potential interactions with biological targets (B. Revathi et al., 2015).
Synthetic Methodologies
The development of scalable and environmentally benign synthetic methodologies for benzylpiperidines, as demonstrated by Ágai et al. (2004), is crucial for producing such compounds efficiently and sustainably. These methods can aid in the synthesis of complex molecules like (4-Benzylpiperidin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-4-yl)methanone and its analogs (B. Ágai et al., 2004).
Antimicrobial Activity
Compounds with piperidine and pyridine moieties, such as those synthesized by Patel et al. (2011), are often evaluated for their antimicrobial properties. These studies can inform the potential therapeutic applications of (4-Benzylpiperidin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-4-yl)methanone in treating infections (N. Patel et al., 2011).
Molecular Modeling and Pharmacological Evaluation
The pharmacological evaluation of similar compounds, such as those acting as antagonists at serotonin receptors, provides a framework for understanding how (4-Benzylpiperidin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-4-yl)methanone might interact with biological targets. Molecular modeling and QSAR studies can further elucidate the compound's potential binding modes and efficacy (J. Brea et al., 2002).
Mecanismo De Acción
Target of Action
It is related to4-Benzylpiperidine , which is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
The compound likely interacts with its targets by binding to the active sites, leading to the release of monoamines. This can result in changes in neurotransmitter levels in the synaptic cleft, affecting neuronal signaling .
Biochemical Pathways
The compound likely affects the monoaminergic pathways, particularly those involving dopamine, norepinephrine, and serotonin. These pathways play crucial roles in various physiological processes, including mood regulation, reward, and cognition .
Pharmacokinetics
Related compounds like 4-benzylpiperidine are known to have a fast onset of action and a short duration , suggesting that this compound may have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve changes in neuronal signaling due to altered neurotransmitter levels. This could potentially lead to changes in mood, cognition, and other neurological functions .
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4OS/c1-22-7-9-26(10-8-22)35-28-12-11-27(30-31-28)32-19-15-25(16-20-32)29(34)33-17-13-24(14-18-33)21-23-5-3-2-4-6-23/h2-12,24-25H,13-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPIXIUMLLWQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate](/img/structure/B2835323.png)
![(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2835325.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2835327.png)
![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2835329.png)
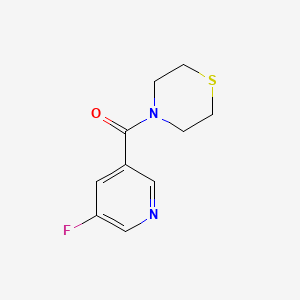
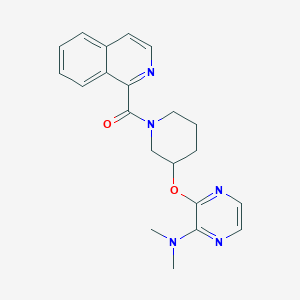
![[2-(2-Chlorophenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2835334.png)
![2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2835336.png)
![1,7-dimethyl-9-(2-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2835337.png)
